

# Technical Profile: Fluo-3FF Pentapotassium Salt

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## Compound of Interest

Compound Name: *Fluo-3FF (potassium salt)*

Cat. No.: *B593708*

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Molecular Weight & Application Guide for High-Concentration Calcium Imaging

## Executive Summary

Fluo-3FF pentapotassium salt is a specialized, membrane-impermeant calcium indicator designed for quantifying high-amplitude calcium transients and mapping calcium in compartments with elevated resting concentrations (e.g., endoplasmic reticulum or mitochondria).[1][2]

Unlike its parent compound Fluo-3, the "FF" difluoro-derivative exhibits a significantly lower binding affinity (

), preventing signal saturation during massive calcium release events.[1] This guide details its physicochemical properties, mechanistic advantages, and validated protocols for electrophysiological loading.

## Physicochemical Profile

The pentapotassium salt form renders the molecule highly water-soluble but membrane-impermeant.[1] It is strictly designed for physical loading methods such as patch-clamp microelectrodes, microinjection, or electroporation.[1]

## Core Data Table

Property	Value / Description
Molecular Weight	981.94 g/mol
Chemical Formula	
Dissociation Constant ( )	to (Environment dependent)
Excitation Max ( )	506 nm (Compatible with 488 nm Argon laser)
Emission Max ( )	526 nm (Green)
Solubility	Soluble in water ( ) and aqueous buffers
Appearance	Red/Orange solid
CAS Number	348079-14-1 (Potassium salt generic)



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*Critical Note on Molecular Weight: The molecular weight of 981.9 g/mol is specific to the pentapotassium salt form. Researchers calculating osmolarity for internal patch solutions must distinguish this from the free acid (*

*g/mol ) or the AM ester forms used for bulk loading.[1]*

## Mechanistic Insight: The "FF" Modification

The utility of Fluo-3FF stems from the chemical modification of the BAPTA-like chelating moiety.[1]

- **Fluorine Substitution:** The "FF" denotes the substitution of two fluorine atoms on the BAPTA structure.
- **Electron Withdrawal:** Fluorine is highly electronegative.[1] Its presence withdraws electron density from the nitrogen atoms involved in coordinating calcium ions.
- **Reduced Affinity:** This reduction in electron density destabilizes the Calcium-Nitrogen interaction, increasing the dissociation constant ( ) from (Fluo-3) to (Fluo-3FF).[1]

Result: The indicator ignores low-level background calcium (cytosolic resting levels of

) but responds linearly to high-concentration spikes, such as those found in dendritic spines during tetanic stimulation or within the sarcoplasmic reticulum.[1]

## Experimental Workflow & Visualization

The following diagram outlines the logical flow for utilizing Fluo-3FF pentapotassium salt in a patch-clamp fluorometry experiment.



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Caption: Workflow for preparing and loading Fluo-3FF pentapotassium salt via patch-clamp pipette for high-fidelity calcium imaging.

## Detailed Protocol: Patch Pipette Loading

This protocol describes the preparation of an internal solution for whole-cell patch-clamp recording.[1]

## Reagents Required[3][4][5]

- Fluo-3FF Pentapotassium Salt (1 mg vial).[1][6][7]
- Nuclease-free water or TE buffer.[1]
- Standard Cesium or Potassium-based internal solution (e.g., K-Gluconate).[1]

## Step-by-Step Methodology

- Stock Preparation (Stock A):
  - Dissolve 1 mg of Fluo-3FF pentapotassium salt in  
of sterile distilled water to achieve a 5 mM stock solution.
  - Calculation:  
. .  
.[1]
  - Aliquot into light-protective tubes (  
each) and store at  
. Avoid repeated freeze-thaw cycles.[1]
- Working Solution Preparation:
  - Thaw one aliquot of Stock A.
  - Dilute Stock A into your internal pipette solution to a final concentration of 200  
M to 500  
M.
  - Example: Add  
of 5 mM Stock A to

of internal solution (Final:

).

- Crucial: Vortex and spin down. Keep on ice and protected from light (foil wrap).[1]
- Pipette Loading:
  - Backfill the patch pipette with the Fluo-3FF containing internal solution.
  - Ensure no air bubbles are trapped at the tip.
- Cell Loading & Diffusion:
  - Establish a Giga-ohm seal and break into the whole-cell configuration.
  - Allow 15 to 20 minutes for the dye to diffuse from the pipette into the cytosol (dependent on cell size and series resistance).
  - Monitor access resistance ( ) to ensure continuous dialysis.[1]
- Imaging:
  - Excite at 488 nm.[1][8]
  - Collect emission at 525  
25 nm.
  - Note: Fluo-3FF is non-fluorescent in the absence of calcium. You may need to co-load a structural marker (like Alexa Fluor 594) if you need to visualize cell morphology before the calcium event.[1]

## Troubleshooting & Validation

Issue	Probable Cause	Corrective Action
No Fluorescence	Low resting or Dye not loaded	Fluo-3FF has very low fluorescence at rest.[1] Confirm loading by co-injecting a red tracer (e.g., Alexa 594). [1] Trigger a massive event (e.g., ionomycin) to verify dye presence.[1]
Weak Signal	Concentration too low	Increase pipette concentration to . Ensure 488 nm laser power is sufficient (but watch for photobleaching).[1]
High Background	Dye leakage or degradation	Ensure the seal is tight. Check stock solution for hydrolysis (though salts are generally stable).[1]

## References

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